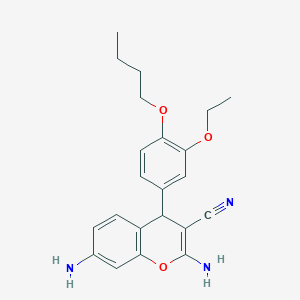![molecular formula C11H12N4OS B254502 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone CAS No. 669056-12-6](/img/structure/B254502.png)
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone, also known as AMPT, is a chemical compound that has been widely used in scientific research. It belongs to the class of thioamides and has been studied for its potential applications in various fields such as cancer research, neuroscience, and immunology.
作用机制
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone acts as a competitive inhibitor of PAH by binding to the enzyme's active site and preventing the conversion of phenylalanine to tyrosine. This results in a decrease in the levels of dopamine, norepinephrine, and epinephrine, which are important neurotransmitters involved in various physiological processes such as mood regulation, stress response, and motor function.
Biochemical and Physiological Effects:
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone has been shown to have a wide range of biochemical and physiological effects. Inhibition of PAH by 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone leads to a decrease in the levels of dopamine, norepinephrine, and epinephrine, which can affect various physiological processes such as mood, cognition, and behavior. 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone has also been shown to affect the immune system by modulating the production of cytokines and chemokines.
实验室实验的优点和局限性
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone has several advantages for use in lab experiments. It is a potent and selective inhibitor of PAH, making it a valuable tool for studying the role of neurotransmitters in various physiological and pathological processes. However, 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
未来方向
There are several future directions for the use of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone in scientific research. One area of interest is the role of neurotransmitters in psychiatric disorders such as depression and anxiety. 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone can be used to study the effects of neurotransmitter depletion on mood and behavior in animal models. Another area of interest is the use of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone in cancer research. PAH has been shown to be overexpressed in several types of cancer, and inhibition of PAH by 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone may have therapeutic potential. Finally, the use of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone in immunology research is an area of growing interest, as it has been shown to modulate the production of cytokines and chemokines.
合成方法
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone can be synthesized using a multistep process that involves the reaction of 4-methylbenzoyl chloride with thiourea to form 4-methylbenzoylthiourea. This compound is then reacted with hydrazine hydrate to yield 5-amino-1H-1,2,4-triazole-3-thiol. Finally, the reaction of 5-amino-1H-1,2,4-triazole-3-thiol with 4-methylacetophenone in the presence of a base produces 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone.
科学研究应用
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone has been extensively used in scientific research due to its ability to inhibit the enzyme phenylalanine hydroxylase (PAH). PAH is responsible for converting the amino acid phenylalanine to tyrosine, which is a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. Inhibition of PAH by 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone leads to a decrease in the levels of these neurotransmitters, making it a valuable tool for studying their role in various physiological and pathological processes.
属性
CAS 编号 |
669056-12-6 |
|---|---|
产品名称 |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone |
分子式 |
C11H12N4OS |
分子量 |
248.31 g/mol |
IUPAC 名称 |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C11H12N4OS/c1-7-2-4-8(5-3-7)9(16)6-17-11-13-10(12)14-15-11/h2-5H,6H2,1H3,(H3,12,13,14,15) |
InChI 键 |
JHDLHZXYXZZMGP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NNC(=N2)N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NNC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-amino-3-ethyl-N-{3-[(methylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B254423.png)

![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide](/img/structure/B254428.png)




![6-Amino-4-(3-ethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B254433.png)
![3-hydroxy-5-(3-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254436.png)
![1'-butyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254437.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254438.png)
![6,8-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B254445.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B254446.png)
![2-Cyclohexyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254448.png)